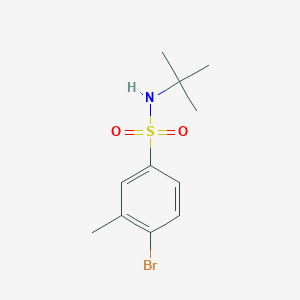

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with tert-butylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product .

Analyse Chemischer Reaktionen

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate

4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds, particularly benzamides, which are significant in pharmaceuticals. Its structure allows for nucleophilic substitution reactions, making it versatile for creating complex molecules.

Methodology

The synthesis typically involves the reaction of this sulfonamide with other reagents under controlled conditions. For instance, it can be utilized in coupling reactions to form amides efficiently, leveraging its bromine atom for reactivity.

Results

The outcomes of these reactions often yield high purity and yield of the desired products, contributing to advancements in synthetic methodologies. The EcoScale assessment indicates that these processes are environmentally friendly due to high atom economy and low waste generation.

Materials Science

Metal-Organic Frameworks (MOFs)

This compound has been employed as a solvent in the synthesis of metal-organic frameworks (MOFs). Its phase-directing capabilities enhance the formation of these structures, which are pivotal in catalysis and gas storage applications.

Application Method

In MOF synthesis, this compound is used to facilitate the assembly of metal ions and organic linkers, resulting in highly porous materials with tunable properties.

Outcomes

Research indicates that using this compound can lower production barriers and improve scalability in MOF fabrication, making it a valuable asset in materials science.

Medicinal Chemistry

Biological Activity Studies

The compound is under investigation for its potential biological activities. Research has focused on its interactions with biomolecules, which may lead to the discovery of new therapeutic agents.

Case Studies

Recent studies have demonstrated that sulfonamide derivatives exhibit antibacterial properties. This compound's unique structure may influence its efficacy against specific bacterial strains, warranting further exploration in drug design .

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparative analysis with similar compounds reveals significant differences in chemical behavior and potential applications.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N,N-Diethyl-3-methylbenzenesulfonamide | Similar sulfonamide structure without bromine | Antibacterial activity |

| 4-Chloro-N-tert-butyl-3-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially similar biological activity |

| N,N-Diethyl-p-toluenesulfonamide | Different aromatic substitution | Known for its use in organic synthesis |

This table highlights how variations in halogen substitution and structural features affect the biological and chemical properties of related compounds.

Wirkmechanismus

The mechanism of action of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can be compared with other similar compounds such as:

4-bromo-N-tert-butylbenzenesulfonamide: This compound lacks the methyl group present in this compound.

4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide: This compound has a methoxy group instead of a methyl group.

The presence of different substituents can affect the chemical and physical properties of these compounds, making this compound unique in its applications and reactivity .

Biologische Aktivität

4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (CAS No. 958651-46-2) is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHBrNOS

- Molecular Weight : 305.20 g/mol

- Appearance : White solid

- Solubility : Soluble in organic solvents like DMSO and ethanol, limited solubility in water.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various metabolic pathways. Notably, it has shown potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism. Inhibition of nSMase2 can lead to altered cellular signaling pathways associated with inflammation and apoptosis .

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, possess significant antibacterial activity against various strains of bacteria. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 10 |

| Escherichia coli | 18 | 15 |

| Bacillus subtilis | 20 | 12 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

Case Studies and Research Findings

- Inhibition of nSMase2 : A study demonstrated that this compound effectively inhibits nSMase2 activity, leading to reduced ceramide production, which is implicated in neurodegenerative diseases .

- Antitumor Activity : In a series of experiments, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner .

- Inflammation Modulation : The compound has been observed to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIXCQJHVUBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428969 | |

| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958651-46-2 | |

| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.